NLRP3-IN-2

Catalog No.
S528942
CAS No.
16673-34-0
M.F
C16H17ClN2O4S
M. Wt
368.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NLRP3-IN-2

CAS Number

16673-34-0

Product Name

NLRP3-IN-2

IUPAC Name

5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Molecular Formula

C16H17ClN2O4S

Molecular Weight

368.8 g/mol

InChI

InChI=1S/C16H17ClN2O4S/c1-23-15-7-4-12(17)10-14(15)16(20)19-9-8-11-2-5-13(6-3-11)24(18,21)22/h2-7,10H,8-9H2,1H3,(H,19,20)(H2,18,21,22)

InChI Key

KVWWTCSJLGHLRM-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Glibenclamide impurity A; Glibenclamide A; Glyburide Related Compound A; NLRP3 Inflammasome Inhibitor I;

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

The exact mass of the compound NLRP3i is 368.0598 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NLRP3-IN-2 is a potent and selective inhibitor of the NLRP3 inflammasome, a key multiprotein complex in the innate immune system responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18. [1] Originally developed as a synthetic intermediate for the sulfonylurea drug Glyburide, this compound was specifically characterized for its ability to inhibit NLRP3 inflammasome formation and subsequent cytokine release in both macrophage and cardiomyocyte cell models, as well as in vivo models of acute inflammation. [REFS-1, REFS-2]

A common procurement question is whether to substitute NLRP3-IN-2 with its parent compound, Glyburide, which also exhibits NLRP3 inhibitory activity. This substitution is ill-advised for most research applications. Glyburide is a potent anti-diabetic drug that functions by inhibiting ATP-sensitive potassium channels, leading to insulin release and a strong hypoglycemic effect. [1] This activity introduces a critical confounding variable in nearly all in vivo and many in vitro models of inflammation. NLRP3-IN-2 was specifically designed and validated to be free of the cyclohexylurea moiety responsible for insulin release, thereby decoupling NLRP3 inhibition from effects on glucose metabolism and providing a cleaner tool for inflammation research. [2]

Selective Inflammasome Inhibition Without Confounding Hypoglycemic Activity

Unlike its parent compound Glyburide, a potent hypoglycemic agent, NLRP3-IN-2 was demonstrated to have no effect on plasma glucose levels in mice. [1] In an acute myocardial infarction model, administration of NLRP3-IN-2 at an effective anti-inflammatory dose (100 mg/kg) did not alter blood glucose from baseline, whereas Glyburide induces significant hypoglycemia that would confound inflammatory readouts. [1]

Evidence DimensionEffect on Plasma Glucose
Target Compound DataNo significant change from baseline
Comparator Or BaselineGlyburide (causes significant hypoglycemia)
Quantified DifferenceQualitatively absolute (presence vs. absence of effect)
ConditionsIn vivo mouse model, 100 mg/kg i.p. administration.

This allows for the unambiguous attribution of observed anti-inflammatory effects to NLRP3 inhibition, a critical requirement for studies in metabolic and cardiovascular disease models.

Validated In Vivo Efficacy in a Clinically Relevant Ischemia-Reperfusion Model

In a mouse model of acute myocardial infarction (AMI), treatment with NLRP3-IN-2 resulted in a significant, quantifiable reduction in tissue damage. [1] The administration of the compound led to a greater than 40% reduction in infarct size as measured by TTC staining and a more than 70% reduction in troponin I levels compared to vehicle-treated controls. [1] This was accompanied by a >90% reduction in cardiac caspase-1 activity, confirming target engagement in the tissue of interest. [1]

Evidence DimensionInfarct Size Reduction (TTC)
Target Compound Data>40% reduction
Comparator Or BaselineVehicle-treated control group
Quantified Difference>40%
ConditionsMouse model of acute myocardial infarction (ischemia-reperfusion).

This provides strong, quantitative evidence of bioavailability and efficacy in a complex disease model, justifying its use in preclinical therapeutic development over compounds with only in vitro characterization.

High Solubility in DMSO for Simplified and Reproducible Stock Preparation

NLRP3-IN-2 demonstrates high solubility in dimethyl sulfoxide (DMSO), a standard laboratory solvent for preparing high-concentration stock solutions. Technical datasheets report solubility up to 50 mM (18.44 mg/mL). This property contrasts with many other small molecule inhibitors that suffer from poor solubility, complicating accurate dosage and leading to precipitation in assays.

Evidence DimensionSolubility in DMSO
Target Compound Data≥ 50 mM
Comparator Or BaselineGeneral class of poorly soluble small molecule inhibitors
Quantified DifferenceHigh solubility enables straightforward preparation of concentrated, stable stock solutions.
ConditionsStandard laboratory conditions (e.g., room temperature).

Excellent solubility reduces experimental variability, minimizes compound waste, and simplifies the laboratory workflow, making it a more reliable and process-friendly tool for routine use.

In Vivo Studies of NLRP3-Mediated Pathologies Without Glucose Confounding

The primary use case for NLRP3-IN-2 is in animal models where inflammation is studied in the context of metabolic diseases like obesity, diabetes, or non-alcoholic steatohepatitis. Its proven lack of effect on glucose metabolism ensures that any observed therapeutic benefit can be directly attributed to the inhibition of the NLRP3 inflammasome. [REFS-1, REFS-2]

Preclinical Evaluation in Ischemia-Reperfusion Injury Models

Given its demonstrated, significant cardioprotective effects in reducing infarct size and cardiac troponin levels, this compound is a validated tool for research into therapies for myocardial infarction, stroke, and other conditions involving ischemia-reperfusion injury. [1]

Isolating the Role of NLRP3 in Complex Inflammatory Responses

NLRP3-IN-2 has been shown to inhibit NLRP3-dependent processes like ASC oligomerization and IL-1β release with selectivity over other inflammasomes like AIM2 at relevant concentrations. This makes it a suitable tool for dissecting complex inflammatory pathways and confirming the specific contribution of the NLRP3 axis.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

368.0597559 Da

Monoisotopic Mass

368.0597559 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8TF6P2NUB5

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 3 of 8 companies with hazard statement code(s):;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16673-34-0

Dates

Last modified: 08-15-2023
1: Marchetti C, Chojnacki J, Toldo S, Mezzaroma E, Tranchida N, Rose SW, Federici M, Van Tassell BW, Zhang S, Abbate A. A novel pharmacologic inhibitor of the NLRP3 inflammasome limits myocardial injury after ischemia-reperfusion in the mouse. J Cardiovasc Pharmacol. 2014 Apr;63(4):316-322. doi: 10.1097/FJC.0000000000000053. PubMed PMID: 24336017; PubMed Central PMCID: PMC3980088.

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